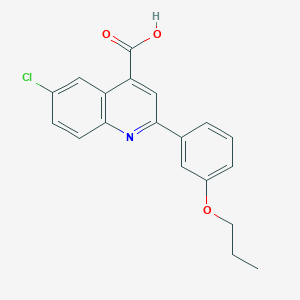
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO3 and its molecular weight is 341.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Derivatives Synthesis
Research into the synthesis of novel heterocyclic derivatives often explores compounds related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. For instance, studies have developed new methods for synthesizing thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles from related carboxylic acids, showcasing the potential of such quinoline derivatives in creating pharmacologically active compounds with diverse applications (Datoussaid et al., 2012).
Anticancer Activity
Another significant application is in the synthesis of quinoline-4-carboxylic acid derivatives for anticancer research. Studies have demonstrated that amino- and fluoro-substituted derivatives exhibit potent cytotoxic activity against various carcinoma cell lines. This includes inducing apoptotic DNA fragmentation in cells, suggesting that these compounds could serve as promising leads for novel anticancer agents (Bhatt et al., 2015).
Antibacterial Applications
Compounds structurally related to this compound have been synthesized and tested for antibacterial activity. A study focusing on thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives found these compounds to possess significant antibacterial properties, demonstrating the potential of quinoline derivatives in developing new antibacterial drugs (Raghavendra et al., 2006).
Photophysical Studies
Research into the photophysical properties of azole-quinoline-based fluorophores, derived from compounds similar to this compound, has shown that these compounds exhibit dual emissions. Such studies contribute to the understanding of how these derivatives can be utilized in the design of new materials for optical applications, including fluorescent markers in biological imaging (Padalkar & Sekar, 2014).
Medicinal Chemistry Development
The facile synthesis of structurally new quinoline derivatives, including efforts to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, illustrates the versatility and potential of such compounds in medicinal chemistry. These efforts highlight the ongoing search for compounds with improved pharmacological profiles for the development of new therapeutics (Li, Wang, & Zou, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(22)23)15-10-13(20)6-7-17(15)21-18/h3-7,9-11H,2,8H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVLYFIKIQYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204148 |
Source


|
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932796-26-4 |
Source


|
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932796-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)





![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)





